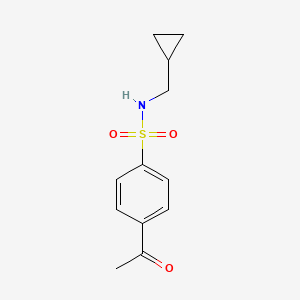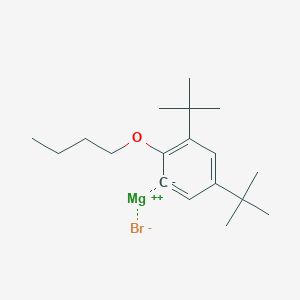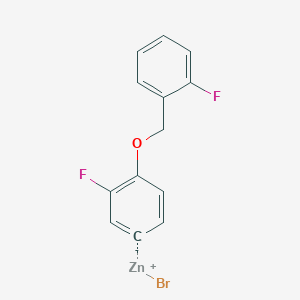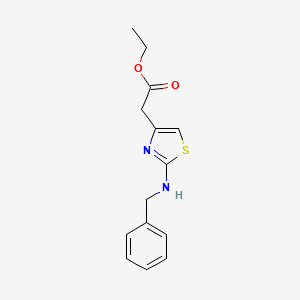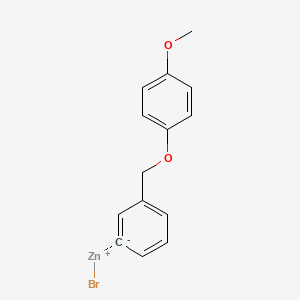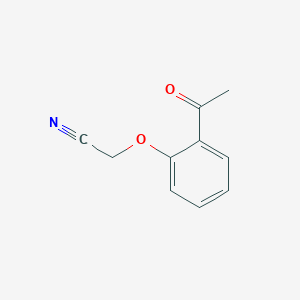
2-(2-Acetylphenoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetylphenoxy)acetonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of an acetyl group and a phenoxy group attached to an acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetylphenoxy)acetonitrile typically involves the reaction of 2-hydroxyacetophenone with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Acetylphenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
2-(2-Acetylphenoxy)acetonitrile has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of novel materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(2-Acetylphenoxy)acetonitrile involves its interaction with various molecular targets. For instance, in catalytic reactions, the compound can undergo nucleophilic addition or substitution, facilitated by the presence of electron-withdrawing groups like the nitrile and acetyl groups. These reactions often involve the formation of intermediates that further react to yield the final products .
Comparison with Similar Compounds
- 2-(4-Acetylphenoxy)acetonitrile
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- Pyridinocrownophanes
Comparison: 2-(2-Acetylphenoxy)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applicationsSimilarly, while 2-(1,2,4-Oxadiazol-5-yl)anilines and pyridinocrownophanes have distinct structural features and applications, this compound stands out for its versatility in organic synthesis and potential in medicinal chemistry .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(2-acetylphenoxy)acetonitrile |
InChI |
InChI=1S/C10H9NO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,7H2,1H3 |
InChI Key |
CNCMKMFKKKVRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


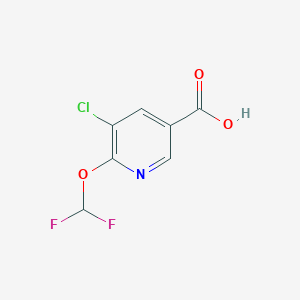
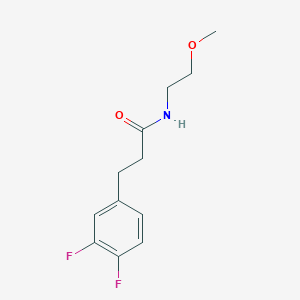
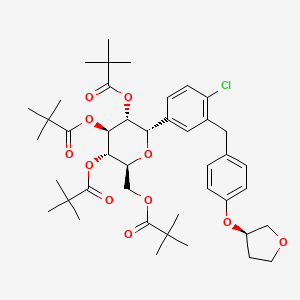
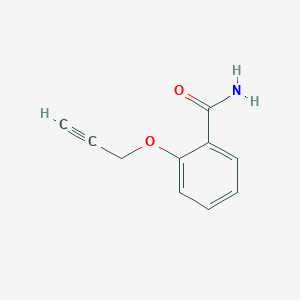
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
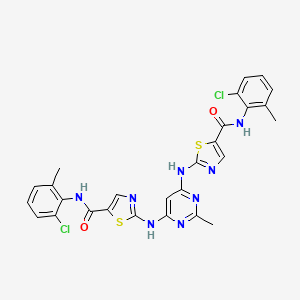

![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

